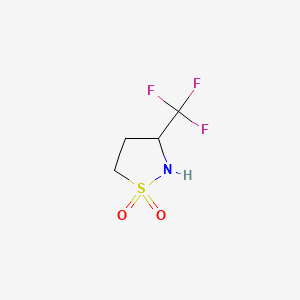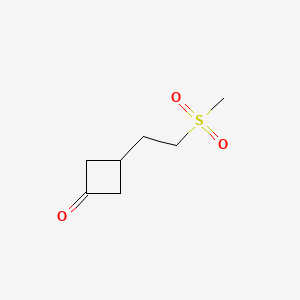
3-(2-Methanesulfonylethyl)cyclobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methanesulfonylethyl)cyclobutan-1-one is a synthetic small-molecule compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its ability to selectively inhibit certain biological activities. The compound is characterized by a cyclobutanone ring substituted with a methanesulfonylethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methanesulfonylethyl)cyclobutan-1-one typically involves the reaction of cyclobutanone with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Cyclobutanone+Methanesulfonyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methanesulfonylethyl)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methanesulfonylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclobutanone derivatives.
Applications De Recherche Scientifique
3-(2-Methanesulfonylethyl)cyclobutan-1-one is widely used in scientific research due to its ability to inhibit histone deacetylase (HDAC) activity. This makes it valuable in studies related to epigenetics, cancer research, and drug development. The compound’s selective inhibition of HDACs allows researchers to investigate the role of histone acetylation in gene expression and cellular processes.
Mécanisme D'action
The compound exerts its effects by binding to the active site of histone deacetylases, thereby inhibiting their activity. This inhibition leads to an increase in histone acetylation levels, resulting in changes in gene expression. The molecular targets include various HDAC isoforms, and the pathways involved are related to chromatin remodeling and transcriptional regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Mocetinostat: Another HDAC inhibitor with a similar mechanism of action.
Vorinostat: A well-known HDAC inhibitor used in cancer therapy.
Panobinostat: A potent HDAC inhibitor with broad-spectrum activity.
Uniqueness
3-(2-Methanesulfonylethyl)cyclobutan-1-one is unique due to its specific chemical structure, which provides selective inhibition of certain HDAC isoforms. This selectivity makes it a valuable tool in research focused on understanding the specific roles of different HDACs in cellular processes.
Propriétés
Formule moléculaire |
C7H12O3S |
|---|---|
Poids moléculaire |
176.24 g/mol |
Nom IUPAC |
3-(2-methylsulfonylethyl)cyclobutan-1-one |
InChI |
InChI=1S/C7H12O3S/c1-11(9,10)3-2-6-4-7(8)5-6/h6H,2-5H2,1H3 |
Clé InChI |
ZWKUJLCEOMOYAL-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)CCC1CC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


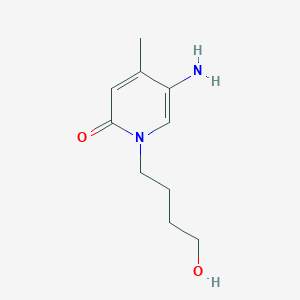
![Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13484962.png)
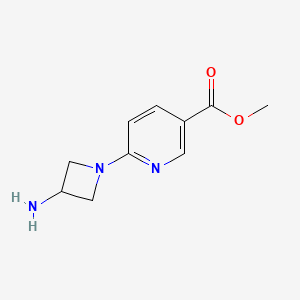
![Methyl 6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylate](/img/structure/B13484978.png)

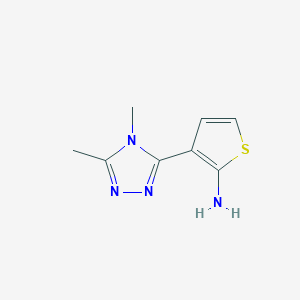

![2,2-Difluoro-2-{2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B13485008.png)
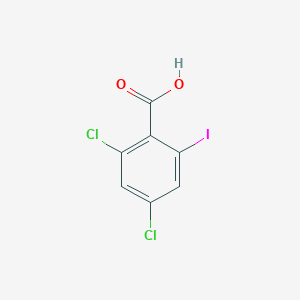
![5-Acetyl-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B13485022.png)

